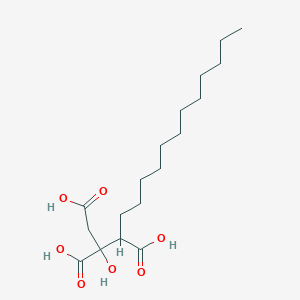

2-Monododecyl Citric Acid

Description

Significance of Citric Acid Derivatives in Contemporary Chemical Science

Citric acid, a naturally occurring tricarboxylic acid, is a cornerstone compound in biochemistry and industrial chemistry. mdpi.comijpbs.com Found abundantly in citrus fruits, it plays a central role in the metabolism of all aerobic organisms as an intermediate in the citric acid cycle. mdpi.comwikipedia.org Its chemical structure, featuring three carboxyl groups and one hydroxyl group, makes it a highly versatile precursor for a vast array of chemical derivatives. researchgate.net These derivatives are significant in modern chemical science due to their biocompatibility, low production cost, and wide-ranging applications in the food, pharmaceutical, chemical, and cosmetic industries. mdpi.comwisdomlib.org

The ability of citric acid to be esterified with alcohols allows for the creation of polyesters and other polymers, which are increasingly researched for applications in biopolymer production and biomedicine. mdpi.comrsc.org Furthermore, its chelating properties make it and its derivatives valuable in sequestering metal ions, an application relevant in both industrial processes and environmental protection. mdpi.comresearchgate.net The continuous growth in citric acid production, now exceeding two million tons annually, underscores the expanding utility and research interest in its derivatives. mdpi.comwikipedia.org

Distinctive Features and Research Relevance of Monomeric Citric Acid Esters

Among the numerous derivatives of citric acid, monomeric citric acid esters represent a class of compounds with unique properties and significant research interest. The esterification of citric acid with long-chain fatty alcohols can produce mono-, di-, or tri-esters. google.com However, isolating pure mono- or di-esters from the resulting mixtures is challenging due to their similar solubility characteristics. google.com

Historically, the esterification of citric acid predominantly yields the unsymmetrical 1-monoester. google.com The synthesis of the kinetically unfavored 2-mono substituted esters, such as 2-Monododecyl Citric Acid, has been a subject of specific synthetic challenge and interest. The ability to regioselectively prepare pure quantities of either 1- or 2-mono substituted citric acid esters is crucial for accurately assessing their distinct physicochemical attributes. google.com These pure monomeric esters serve as valuable building blocks for further synthetic studies and are investigated for their potential as surface-active agents. google.comresearchgate.net Their unique molecular structure, combining the hydrophilic nature of the citric acid head with a lipophilic alkyl chain, gives them significant interfacial properties. fao.org

Current Research Landscape and Foundational Studies on this compound

The research landscape for this compound is largely defined by foundational studies focused on its regioselective synthesis and characterization. A key challenge has been to direct the esterification to the central carboxyl group (C-2) of the citric acid molecule, which is sterically less favored compared to the terminal carboxyl groups (C-1 and C-3).

A pivotal study in this area involves a method for the regioselective preparation of 2-mono substituted citric acid esters. google.com This method allows for the synthesis of compounds like this compound in a pure state, enabling detailed analysis of its properties. The synthesis typically involves reacting a protected form of citric acid with dodecanol (B89629). google.com For instance, one documented synthesis involved refluxing the appropriate starting materials in chloroform (B151607) with triethylamine (B128534), yielding the crude product as a semi-solid. google.com Subsequent purification via crystallization yielded the pure this compound. google.com

The characterization of this compound has been established through various analytical techniques. Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) have been used to confirm the purity of the synthesized compound and to distinguish it from its 1-monoester isomer. google.com Elemental analysis provides further confirmation of its molecular formula. google.com

Below are tables summarizing the key physicochemical properties and synthesis data for this compound and related compounds based on foundational research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₃₂O₇ | google.com |

| Calculated Analysis | C, 61.83%; H, 9.34% | google.com |

| Found Analysis | C, 61.95%; H, 9.33% | google.com |

| Melting Point (mp) | 74.7°C - 75.3°C (Recrystallized) | google.com |

| Appearance | Semi-solid (crude), Crystalline solid (purified) | google.com |

Table 2: Synthesis and Properties of 2-Monoalkyl Citric Acid Esters

| Compound | Alkyl Chain | Yield | Melting Point (mp) | Reference |

|---|---|---|---|---|

| 2-Monooctyl Citric Acid | C₈ | 58% | 65.8°C - 66.7°C | google.com |

| 2-Monodecyl Citric Acid | C₁₀ | 86% (crude) | 75.6°C - 76.6°C | google.com |

| This compound | C₁₂ | 86% (crude) | 74.7°C - 75.3°C | google.com |

| 2-Monohexadecyl Citric Acid | C₁₆ | 73% | 88.0°C - 89.3°C | google.com |

| 2-Monooctadecyl Citric Acid | C₁₈ | 68% | 90.1°C - 91.0°C | google.com |

Defining the Scope and Objectives for Advanced Academic Inquiry

The successful synthesis and characterization of pure this compound open several avenues for advanced academic inquiry. The primary objective of future research would be to leverage the unique structure of this compound for novel applications. The availability of a pure, kinetically unfavored isomer allows for a systematic investigation into structure-property relationships that was previously not possible. google.com

Key areas for future research include:

Advanced Surfactant Applications: A thorough investigation of its surface tension properties compared to its 1-monoester counterpart and other commercial surfactants. google.com This could lead to its use in specialized detergent formulations or as an emulsifier in various industries. fao.org

Biopolymer Synthesis: Utilizing this compound as a monomeric building block for the synthesis of novel polyesters and other polymers. google.comuchile.cl The presence of a long alkyl chain and free carboxylic/hydroxyl groups offers unique possibilities for creating polymers with tailored properties, such as specific degradation profiles or mechanical characteristics. nih.gov

Biomedical Materials: Exploring its potential in biomedical applications, such as in drug delivery systems or as a component of biocompatible materials. nih.gov Citric acid-based polymers are already being investigated for these purposes, and the specific structure of this compound could offer advantages.

Mechanistic Studies: Further elucidation of the reaction mechanisms for its synthesis to optimize yield and selectivity, potentially exploring greener catalysts and reaction conditions. acs.orggoogle.com

The overarching goal of this advanced inquiry is to move beyond foundational synthesis and fully exploit the chemical potential of this compound as a specialized chemical entity.

Properties

Molecular Formula |

C18H32O7 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

2-hydroxypentadecane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C18H32O7/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(21)22)18(25,17(23)24)13-15(19)20/h14,25H,2-13H2,1H3,(H,19,20)(H,21,22)(H,23,24) |

InChI Key |

MPFLKMQGGVNBJS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Synonyms |

CJ-13,982 |

Origin of Product |

United States |

Synthetic Methodologies and Regioselective Synthesis Strategies for 2 Monododecyl Citric Acid

Overview of Esterification Pathways for Citric Acid Monoesters

The esterification of citric acid, a tricarboxylic acid, can lead to a mixture of mono-, di-, and triesters. google.comresearchgate.net The challenge lies in selectively forming the desired monoester, particularly the kinetically less favored 2-mono-substituted isomer. google.com

Regioselective Esterification Techniques for 2-Substitution

Achieving regioselectivity for the 2-position in citric acid esterification is a significant synthetic hurdle. google.com The terminal carboxyl groups are generally more reactive, making the 1-monoester the predominant product in many standard esterification reactions. google.com However, specific methods have been developed to favor the formation of the 2-monoester. One such method involves the reaction of a citric acid derivative with an alcohol in a suitable solvent, which can yield the symmetrical 2-monoester along with a smaller proportion of the 1-substituted ester. google.com The structure of the 2-monoester can be confirmed by NMR spectroscopy, which shows a symmetrical quartet for the methylene (B1212753) protons of the citric acid moiety. google.com

A patented method describes the regioselective preparation of 2-mono-substituted citric acid esters by reacting a protected citric acid intermediate with a long-chain alcohol. google.com For instance, the reaction of a specific citric acid derivative with dodecanol (B89629) in chloroform (B151607), refluxed for an extended period, has been shown to produce 2-monododecyl citric acid. google.com Gas chromatography analysis of the crude product from one such reaction indicated a mixture of the 2- and 1-monodecyl esters in a ratio of approximately 89:6, with a small amount of unreacted starting material. google.com Crystallization of this mixture can then yield the purified this compound. google.com

Comparative Analysis of Direct vs. Activated Esterification Routes

The synthesis of citric acid esters can be broadly categorized into direct and activated esterification routes.

Direct Esterification: This approach involves the direct reaction of citric acid with an alcohol, often in the presence of a catalyst. researchgate.netgoogle.com The reaction of one mole of citric acid with about two moles of a long-chain fatty alcohol typically results in a mixture of mono-, di-, and tri-ester compounds, making the isolation of a pure monoester challenging due to similar solubility characteristics. google.com The predominant mono-ester product from direct esterification is generally the unsymmetrical 1-mono ester. google.com

Activated Esterification: To overcome the challenges of direct esterification and improve regioselectivity, activated esterification methods are employed. This often involves the use of a protecting group strategy. For example, a multi-step approach can be used to prepare 1-mono-substituted citric acid esters free from the 2-mono ester isomer. This involves the formation of an anhydride (B1165640) intermediate from a protected citric acid, which then reacts with an alcohol to give the 1-mono-substituted derivative. Subsequent cleavage of the protecting group yields the desired unsymmetrical mono-ester. google.com

Another approach involves the in-situ formation of a reactive intermediate. For instance, the reaction of a protected citric acid with an alcohol in a solvent like chloroform, ethyl acetate (B1210297), acetonitrile (B52724), or dioxane at temperatures between 65°C and 110°C can produce the symmetrical 2-monoester as the major product, with about 10% of the 1-substituted ester. google.com

Catalytic Systems in the Synthesis of this compound

Catalysts play a crucial role in directing the esterification of citric acid towards the desired product, influencing both reaction rate and regioselectivity.

Role of Acidic Catalysts in Regioselectivity

Homogeneous acidic catalysts, such as sulfuric acid and p-toluenesulfonic acid, are commonly used in the esterification of citric acid. google.comfinechem-mirea.rufinechem-mirea.ru These catalysts facilitate the reaction between the carboxylic acid and the alcohol. google.com However, their use in the synthesis of monoesters often leads to a mixture of products, with the 1-monoester being the major isomer. google.com The complex and costly steps of neutralizing and washing are often required to obtain high-quality citric acid esters when using these catalysts. google.com

Boric Acid and Boronic Acid-Mediated Synthesis Approaches

A significant advancement in the regioselective synthesis of citric acid monoesters involves the use of boric acid or boronic acids as catalysts. google.comwipo.int This method allows for the targeted synthesis of asymmetric monoesters. google.com The boric or boronic acid acts as both a catalyst and a "protecting group" for the tertiary carboxylic acid, thereby directing the esterification to the terminal carboxyl groups. google.comwipo.int

This approach offers a mild and unique way to selectively esterify the α-hydroxy acid functionality in molecules like citric acid, leaving other carboxylic acid groups intact. nih.gov The proposed mechanism involves the formation of a five-membered cyclic neutral ester or an anionic species, which accelerates the esterification. arkat-usa.org A study demonstrated that α-hydroxycarboxylic acids could be selectively esterified in the presence of other carboxylic acids using catalytic boric acid in an alcohol solvent. nih.gov For the synthesis of unsymmetrical citric acid monododecyl ester, citric acid is dissolved in a solvent like tetrahydrofuran (B95107), followed by the addition of dodecanol and boric acid. google.com

Green Catalysis in Esterification

In recent years, there has been a growing interest in developing more environmentally friendly or "green" catalytic methods for esterification. rsc.org Citric acid itself, being a naturally occurring, non-toxic, and biodegradable compound, is considered an environmentally benign catalyst for various organic transformations. oiccpress.comprimescholars.com

Research into green catalysis for citric acid esterification has explored several avenues:

Use of solid acid catalysts: Heterogeneous catalysts like ion exchange resins, sulfonated zirconia, and zeolites have been investigated to increase productivity, reduce waste, and allow for catalyst recovery. researchgate.net

Enzymatic catalysis: Lipases have been used to catalyze the esterification of citric acid, offering high selectivity under mild conditions. acs.org

Solvent-free reactions: Developing esterification processes that occur at elevated temperatures without the need for a solvent can be a greener alternative. ysu.am

Use of green solvents: Water has been explored as a green solvent for certain reactions involving citric acid. rsc.orgrsc.org

One study reported a two-step process for producing biobased plasticizers starting from citric acid, which involved a Fischer esterification step. rsc.org Another approach has utilized a dried cation-exchange resin (Dowex H+) with or without sodium iodide as an effective and environmentally friendly catalyst system for various esterifications. nih.gov

Purification and Isolation Methodologies for High-Purity Isomers

The synthesis of this compound typically results in a mixture containing the desired 2-isomer, the undesired 1-monododecyl citric acid isomer, and unreacted starting materials. google.com Therefore, effective purification and isolation are critical steps to obtain the high-purity 2-isomer. The primary techniques employed are crystallization, liquid-liquid extraction based on pH modulation, and precipitation.

Crystallization is a principal method for purifying the 2-monoester. After the initial reaction workup, the crude product, which may be an oil or a semi-solid, can be crystallized from a suitable solvent. google.com Toluene is frequently reported as an effective solvent for this purpose; the symmetrical 2-monoester is selectively crystallized, leaving the 1-isomer and other impurities in the mother liquor. google.comuchile.cl Recrystallization can be performed to achieve a product that appears as a single spot on Thin Layer Chromatography (TLC) and a single peak in Gas Chromatography (GC) analysis. google.com

Liquid-Liquid Extraction is another robust method that leverages the acidic nature of the compound. A common procedure involves dissolving the crude reaction mixture in an organic solvent like ethyl acetate. This solution is then washed with an aqueous basic solution, such as saturated sodium bicarbonate. uchile.cl This deprotonates the carboxylic acid groups of the monoesters, rendering them water-soluble and causing them to migrate to the aqueous phase, leaving non-acidic impurities in the organic layer. The aqueous phase, containing the citrate (B86180) isomers, is then washed with fresh ethyl acetate to remove any remaining organic impurities. Subsequently, the aqueous solution is acidified by the dropwise addition of a strong acid, like concentrated hydrochloric acid (HCl), to a pH of 2. uchile.cl This re-protonates the citrate monoesters, causing them to precipitate or become soluble again in an organic solvent. The purified product is then extracted back into multiple portions of ethyl acetate. uchile.cl

Precipitation using a solvent/anti-solvent system can also be employed. This involves dissolving the crude product in a solvent in which it is soluble (e.g., ethyl ether) and then adding a larger volume of an anti-solvent in which the desired monoester is insoluble but the di- and tri-ester byproducts are soluble (e.g., low-boiling petroleum ether). google.com This causes the targeted monoester to precipitate, allowing for its separation. google.com

Table 1: Comparison of Purification Methodologies for this compound

| Methodology | Principle of Separation | Solvents/Reagents Involved | Efficacy |

|---|---|---|---|

| Crystallization | Difference in solubility and crystal lattice energy between isomers. | Toluene, Acetone, Ethyl Acetate. google.comuchile.cl | Highly effective for obtaining pure crystalline solid of the 2-isomer. google.com |

| Liquid-Liquid Extraction | Differential solubility in aqueous and organic phases based on pH-dependent ionization of carboxylic acid groups. | Ethyl Acetate, Sodium Bicarbonate, Hydrochloric Acid, Water. uchile.cl | Efficient for separating acidic products from non-acidic impurities and unreacted alcohol. uchile.cl |

| Precipitation | Inducing insolubility of the target compound by adding an anti-solvent. | Ethyl Ether (solvent), Petroleum Ether (anti-solvent). google.com | Useful for separating monoesters from more esterified byproducts like di- and tri-esters. google.com |

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Optimizing the synthesis of this compound is centered on maximizing the product yield and, crucially, enhancing the regioselectivity in favor of the 2-isomer over the 1-isomer. This is achieved through careful control of stoichiometry, reaction kinetics, solvent choice, and temperature.

Stoichiometric Considerations and Reaction Kinetics

The molar ratio of the reactants—citric acid (or its anhydride) and dodecanol—is a key factor. To favor the formation of the monoester over di- or tri-esters, a stoichiometric excess of citric acid can be used. google.com In one documented approach, reacting citric acid anhydride with dodecanol in the presence of triethylamine (B128534) as a base, a near 2:1 molar ratio of the base and alcohol to the anhydride is used to drive the reaction. google.com

Table 2: Effect of Reaction Time on Isomer Ratio and Yield

| Reactants | Reaction Time (hours) | Temperature | Isomer Ratio (2-isomer : 1-isomer) | Crude Yield (%) |

|---|---|---|---|---|

| Citric Acid Anhydride, Dodecanol, Triethylamine | 22 | Reflux | 89 : 6 | 86% |

| Citric Acid Anhydride, Octanol, Triethylamine | 45 | Reflux | ~10 : 1 | 90% |

Data derived from syntheses of monododecyl and monooctyl citric acid under similar conditions. google.com

Solvent Effects and Temperature Control in Regioselective Synthesis

The choice of solvent is critical as it must solubilize the reactants and facilitate the desired reaction pathway. Ethanol-free chloroform is a commonly cited solvent for the regioselective synthesis when reacting citric acid anhydride with an alcohol at reflux temperature. google.com This reaction is typically conducted at the reflux temperature of the solvent, which for chloroform is approximately 61°C.

An alternative approach utilizes tetrahydrofuran (THF) as a solvent, which is suitable for reactions conducted at room temperature, often with the aid of a catalyst like boric acid. google.comgoogle.com In this method, anhydrous citric acid is first dissolved in THF before the alcohol and catalyst are added. google.com

Temperature control is intrinsically linked to the solvent and desired reaction kinetics.

High Temperature (Reflux): Using a solvent like chloroform necessitates heating to reflux to achieve a reasonable reaction rate (e.g., 22-45 hours). google.com This higher temperature speeds up the esterification but requires careful monitoring of the reaction duration to prevent an increase in the less desired 1-isomer. google.com

Ambient Temperature: The use of THF as a solvent allows the reaction to proceed at room temperature. google.com This approach is much slower, potentially taking several days for completion, but may offer a different selectivity profile, especially when directed by a catalyst that favors esterification at the central carboxyl group. google.comgoogle.com

Two-Stage Temperature Profile: Some methods advocate for an initial period of high heat (e.g., 4-6 hours at 100°C) followed by a longer period at a lower temperature (e.g., 14-20 hours at 40-50°C) to optimize monoester formation. google.com

The interplay between the solvent and temperature provides a means to steer the reaction toward high yield and regioselectivity for this compound.

Table 3: Influence of Solvent and Temperature on Synthesis

| Solvent | Temperature | Catalyst/Base | Duration | Key Outcome |

|---|---|---|---|---|

| Chloroform | Reflux (~61°C) | Triethylamine | 22 hours | High yield (86%) with good 2-isomer selectivity (89:6 ratio). google.com |

| Tetrahydrofuran (THF) | Room Temperature | Boric Acid | 3 days | Effective for producing the unsymmetrical monoester without high heat. google.com |

| Pyridine (as solvent and base) | 100°C then 40-50°C | None (Pyridine is the base) | 4-6 hours then 14-20 hours | Favors monoester formation through kinetic control. google.com |

Advanced Spectroscopic and Analytical Characterization Techniques in Research on 2 Monododecyl Citric Acid

Elucidation of Molecular and Supramolecular Structures

The precise determination of the molecular and supramolecular structure of 2-monododecyl citric acid is fundamental to understanding its chemical properties and potential applications. This involves a suite of spectroscopic techniques that provide complementary information about its atomic connectivity, functional groups, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. nih.gov It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the unambiguous identification of isomers and the analysis of conformational preferences. auremn.org.br

In the case of this compound, which possesses diastereotopic methylene (B1212753) protons, ¹H NMR is particularly insightful. lew.ro The chemical shifts and coupling constants of these protons can reveal the molecule's preferred conformation in solution. For instance, the geminal coupling constants (²JHH) and vicinal coupling constants (³JHH) are sensitive to the dihedral angles between adjacent protons, providing valuable data for conformational analysis. nih.gov The presence of multiple chiral centers and the long dodecyl chain can lead to complex spectra, where two-dimensional (2D) NMR techniques like TOCSY can be employed to unravel the intricate coupling networks. nih.gov

Changes in the chemical shifts of the methylene protons in citric acid moieties are sensitive to environmental factors such as pH, which affects the ionization state of the carboxylic acid groups. nih.gov Computational modeling, in conjunction with experimental NMR data, can be used to predict and rationalize the observed spectral parameters, offering a deeper understanding of the molecule's conformational dynamics. lew.ro

Table 1: Representative ¹H NMR Data for Citric Acid Moieties This table is illustrative and values can vary based on solvent and pH.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| CH₂ (diastereotopic) | 2.50 - 2.90 | d, d | ~16 (geminal) |

| Data compiled from publicly available spectroscopic information. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. acs.org Soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are typically employed to generate intact molecular ions with minimal fragmentation. mdpi.com This allows for the accurate determination of the molecular mass, confirming the compound's identity.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Ionization Mode |

| [M-H]⁻ | 361.2 | Negative |

| [M+Na]⁺ | 385.2 | Positive |

| Calculated based on the molecular formula C₁₈H₃₄O₇. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to probe intermolecular interactions. spectroscopyonline.com These techniques are complementary, as some vibrational modes may be more active in one technique than the other. americanpharmaceuticalreview.com

The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. openstax.org The O-H stretching vibrations of the carboxylic acid and hydroxyl groups typically appear as a broad band in the region of 3400-2500 cm⁻¹. openstax.org The C=O stretching vibrations of the carboxylic acid and potential ester groups will exhibit strong absorptions around 1700-1760 cm⁻¹. mdpi.com The C-H stretching vibrations of the dodecyl chain will be observed in the 2850-2960 cm⁻¹ region. openstax.org

Raman spectroscopy can provide additional information, particularly for non-polar bonds. The C-C backbone vibrations of the alkyl chain and the citric acid core can be observed. core.ac.uk Shifts in the vibrational frequencies can indicate the presence of hydrogen bonding and other intermolecular interactions, providing insight into the supramolecular structure of the compound in the solid state or in solution. americanpharmaceuticalreview.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid/Alcohol) | 3400 - 2500 (broad) | |

| C-H Stretch (Alkyl) | 2960 - 2850 | 2960 - 2850 |

| C=O Stretch (Carboxylic Acid/Ester) | 1760 - 1700 | 1760 - 1700 |

| C-O Stretch | 1300 - 1000 | |

| Data based on typical functional group absorption regions. |

Chromatographic Separations and Purity Assessment in Research Materials

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound from reaction mixtures and for monitoring the progress of its synthesis.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and polar compounds like this compound. labmanager.combiomedpharmajournal.org Due to the presence of multiple polar functional groups, reversed-phase HPLC with a C18 column is a suitable method for its separation and quantification. The mobile phase typically consists of a mixture of water (often with an acid modifier like formic acid or acetic acid to suppress ionization) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution program is often necessary to achieve good separation of the starting materials, product, and any byproducts. tentamus.comscielo.br

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. labmanager.comtentamus.com Direct analysis of this compound by GC can be challenging due to its low volatility and potential for thermal decomposition. scielo.br However, derivatization to form more volatile esters or silyl (B83357) ethers can make the compound amenable to GC analysis. scielo.br This approach can be useful for purity assessment and for detecting volatile impurities. nih.gov

Table 4: Comparison of HPLC and GC for the Analysis of this compound

| Technique | Analyte State | Typical Stationary Phase | Mobile Phase | Derivatization |

| HPLC | Dissolved in liquid | C18 (Reversed-Phase) | Water/Acetonitrile/Methanol | Not usually required |

| GC | Vaporized | Polysiloxane | Inert Gas (e.g., He, N₂) | Often required (esterification, silylation) |

| General comparison of the two techniques. |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful approach for the comprehensive analysis of complex mixtures containing this compound. nih.govajpaonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful combination. nih.gov HPLC separates the components of a mixture, and the eluting compounds are directly introduced into the mass spectrometer for identification based on their mass-to-charge ratio. ajrconline.orgrjpn.org This allows for the confident identification of this compound and any related impurities or degradation products, even at low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) , used after derivatization, combines the high separation efficiency of GC with the identification power of MS. libretexts.orgnih.gov This is a standard method for the analysis of complex organic mixtures and can provide detailed structural information based on the fragmentation patterns of the derivatized analytes. asiapharmaceutics.info

Other hyphenated techniques like Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) can provide even more detailed structural information on the separated components directly, although this is a more specialized and less common technique. ajrconline.orgajpaonline.com

Thermal Analysis and Phase Behavior Studies for Research Samples

Thermal analysis techniques are crucial for characterizing the thermal properties of materials like this compound, providing insights into its stability, phase transitions, and decomposition behavior. These methods measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. wikipedia.orgtorontech.com

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. torontech.com This measurement provides quantitative information about the thermal events occurring in the material, such as melting, crystallization, and glass transitions. torontech.comnih.gov

In the study of this compound, DSC is employed to determine key phase transition temperatures. Research has identified the melting point (mp) of a crystalline form of this compound to be in the range of 74.7°C to 75.6°C. google.com A DSC thermogram for this compound would exhibit an endothermic peak in this temperature range, corresponding to the energy absorbed by the sample to undergo the phase change from a solid to a liquid. The sharpness and position of this melting peak can also provide information on the purity of the sample. For citric acid and its derivatives, DSC can also reveal other thermal events, such as the loss of water of hydration, which typically occurs at lower temperatures, or decomposition at higher temperatures. buecher.demdpi.com For instance, citric acid monohydrate shows a complex thermal behavior with endothermic events related to both desolvation and decomposition. mdpi.com

| Thermal Event | Temperature Range (°C) | Reference |

|---|---|---|

| Melting Point | 74.7 - 75.6 | google.com |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.orgcelignis.com This technique is essential for determining the thermal stability of a compound and investigating its decomposition pathways. torontech.com A TGA curve plots mass percentage against temperature, showing distinct steps where mass loss occurs due to processes like dehydration, desolvation, or decomposition. celignis.com

For citric acid derivatives, TGA is used to assess their stability at elevated temperatures. Citric acid itself decomposes above 175°C. buecher.de Studies on citric acid monohydrate show an initial mass loss corresponding to the removal of water, followed by further decomposition at higher temperatures. mdpi.comresearchgate.net In the case of this compound, TGA would reveal the onset temperature of its decomposition. The presence of the long dodecyl ester chain is expected to influence its thermal degradation profile compared to unmodified citric acid. The degradation would likely involve the breakdown of the ester linkage and the decarboxylation of the citric acid moiety. The analysis is typically performed under an inert atmosphere, such as nitrogen, to study thermal decomposition without oxidative effects. celignis.commdpi.com

| Temperature Range (°C) | Event | Compound Class |

|---|---|---|

| 70 - 100 | Dehydration (for hydrates) | Citric Acid Monohydrate ncsu.edu |

| > 175 | Decomposition | Citric Acid buecher.de |

Surface and Interfacial Tension Analysis of Solutions

As an amphiphilic molecule, this compound exhibits surface-active properties, making the analysis of its behavior at interfaces critical. These studies involve measuring how the compound affects the surface tension of a liquid or the interfacial tension between two immiscible liquids. thermopedia.comulprospector.com

This compound is classified as a surfactant due to its molecular structure, which consists of a hydrophilic citric acid head group and a hydrophobic dodecyl (C12) alkyl tail. google.com Surfactants have the ability to lower the surface tension of a solvent, typically water. ulprospector.com As the concentration of a surfactant in a solution increases, the surface tension decreases until it reaches a certain point where micelles begin to form. This concentration is known as the critical micelle concentration (CMC). wikipedia.org Above the CMC, the surface tension remains relatively constant as additional surfactant molecules aggregate into micelles within the bulk solution. wikipedia.org

Research has demonstrated that 2-monoalkyl citric acids are effective surface-active agents. google.com Studies comparing the 2-monosubstituted citric acid series to standard anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) and linear alkylbenzene sulfonate (LAS) have shown that derivatives with longer alkyl chains (tetradecyl and hexadecyl) are more surface-active at lower concentrations. google.com This suggests that these compounds, including the dodecyl variant, have low CMC values, a desirable characteristic for many surfactant applications. wikipedia.org The measurement of surface tension as a function of concentration is the primary method used to determine the CMC. researchgate.net

| Compound | Relative Surface Activity at Low Concentrations | Reference |

|---|---|---|

| 2-Monotetradecyl Citric Acid | More active than SDS and LAS | google.com |

| 2-Monohexadecyl Citric Acid | More active than SDS and LAS | google.com |

| 2-Monooctadecyl Citric Acid | Most potent in series (limited by solubility) | google.com |

The surface activity of this compound is a direct result of its tendency to adsorb at interfaces. At a liquid-air interface, the amphiphilic molecules orient themselves with their hydrophobic dodecyl tails pointing towards the air and their hydrophilic citric acid heads remaining in the aqueous phase. ulprospector.com This arrangement disrupts the cohesive energy at the surface, thereby reducing the surface tension. The effectiveness of a surfactant is related to how densely it can pack at the interface.

This adsorption behavior is not limited to the liquid-air interface. At a liquid-liquid interface, such as that between oil and water, this compound would also be expected to adsorb. The hydrophobic tail would preferentially reside in the oil phase, while the hydrophilic head would remain in the water phase. thermopedia.com This action reduces the interfacial tension between the two liquids, which is the fundamental principle behind emulsification. The study of adsorption isotherms, which relate the concentration of the surfactant in the bulk solution to the amount adsorbed at the interface, provides valuable information on the efficiency and effectiveness of the surfactant. acs.org The ability of this compound to potently reduce surface tension is strong evidence of its efficient adsorption at the liquid-air interface. google.com

Mechanistic Investigations and Theoretical Modeling of 2 Monododecyl Citric Acid

Reaction Mechanism Elucidation in Esterification Processes

The formation of 2-monododecyl citric acid is achieved through the esterification of citric acid with dodecanol (B89629). Citric acid is a tricarboxylic acid, featuring two primary (α) carboxylic acid groups and one tertiary (β) carboxylic acid group, which also bears a hydroxyl group at the C2 position. wikipedia.orgnih.gov This structural complexity leads to challenges in regioselectivity, as the different carboxylic groups exhibit distinct reactivities.

The esterification reaction, fundamentally, involves the reaction of a carboxylic acid with an alcohol to form an ester and water. byjus.comstudy.com The process is typically acid-catalyzed. The general mechanism proceeds through several key steps:

Protonation of the carbonyl oxygen of a carboxylic acid group by the acid catalyst, which enhances its electrophilicity.

Nucleophilic attack by the alcohol (dodecanol) on the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol's oxygen to one of the hydroxyl groups of the intermediate.

Elimination of a water molecule, a good leaving group, to form a protonated ester.

Deprotonation to yield the final ester product and regenerate the acid catalyst. byjus.comsaskoer.ca

In the specific case of citric acid, there is significant debate and evidence for multiple competing pathways, particularly concerning which carboxylic acid group reacts first. Research suggests that under self-catalyzed, bulk reaction conditions (often at temperatures above 100°C), the reaction may proceed via the formation of a cyclic anhydride (B1165640) intermediate. acs.org This anhydride formation is followed by a ring-opening reaction with the alcohol. This pathway often shows a preference for esterification at the central (β) carboxylic group. acs.orgfigshare.com

Conversely, direct esterification pathways also occur. The relative reactivity of the α- and β-carboxylic groups can be influenced by reaction conditions such as temperature, solvent, and the presence and type of catalyst. acs.org The synthesis of the pure, symmetrical 2-monoester is kinetically unfavored compared to the unsymmetrical 1-monoester. google.com However, specific methods have been developed to achieve regioselective synthesis. One such method involves reacting an anhydromethylene citric acid salt with the alcohol, which has been shown to yield the 2-mono ester exclusively. google.com

A kinetic study of the esterification of citric acid with various alcohols revealed that under bulk conditions, the reaction rate at the β-position is significantly higher than at the α-positions, especially in the initial phase of the reaction. acs.org

| Parameter | Reactivity at β-position | Reactivity at α-position | Prevailing Conditions | Reference |

| Reaction Preference | Preferred | Less Preferred | Self-catalyzed, bulk reaction | acs.org |

| Proposed Intermediate | Cyclic Anhydride | Direct Esterification | Varies with conditions | acs.org |

| Kinetic Favorability | Less Favored (Direct) | More Favored (Direct) | General Esterification | google.com |

This table summarizes the general reactivity trends for the different carboxylic acid positions on the citric acid molecule during esterification.

Computational Chemistry Approaches to Structure and Reactivity

Computational chemistry provides powerful tools for investigating molecular properties at an atomic level, offering insights that can be difficult to obtain through experimental methods alone. For a molecule like this compound, these approaches can predict structure, energetics, and reactivity.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. austinpublishinggroup.com It is widely applied to predict molecular geometries, vibrational frequencies, and energies of reactants, transition states, and products. rsc.orgnih.gov

For this compound, DFT calculations can be used to:

Determine Optimized Geometry: Find the most stable three-dimensional arrangement of atoms, including the conformation of the dodecyl chain and the orientation of the carboxylic acid and hydroxyl groups.

Analyze Electronic Properties: Calculate the distribution of electron density, which helps in identifying reactive sites. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). austinpublishinggroup.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Model Reaction Pathways: Elucidate the esterification mechanism by calculating the energy barriers (activation energies) for different potential pathways, such as reaction at the α- versus the β-position. researchgate.net Studies on citric acid esterification have used DFT to support experimental findings, showing that the formation of an anhydride intermediate can be energetically favorable under certain conditions. acs.org

Calculate Thermodynamic Properties: Predict thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy for the esterification reaction. researchgate.netmdpi.com

Theoretical studies on citric acid itself have used DFT to analyze its acidity and the properties of its deprotonated species, providing foundational data that can be extended to its esters. nih.gov

| DFT-Calculated Property | Significance for this compound |

| Optimized Geometry | Predicts the most stable 3D structure and conformation. |

| HOMO/LUMO Energies | Indicates regions of nucleophilicity/electrophilicity and overall reactivity. |

| Electron Density Map | Visualizes charge distribution and identifies polar/nonpolar regions. |

| Transition State Energies | Determines the activation energy and rate-limiting steps of reactions. |

| Gibbs Free Energy (ΔG) | Predicts the spontaneity of the esterification reaction. |

This table outlines key properties that can be determined using DFT and their relevance to understanding this compound.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with surrounding molecules like solvents or other reactants. osti.govnih.gov

For this compound, MD simulations can be employed to:

Explore Conformational Space: The long, flexible dodecyl chain can adopt numerous conformations. MD simulations can map the potential energy surface to identify low-energy, stable conformations and the flexibility of the molecule.

Study Intermolecular Interactions: In a condensed phase (e.g., in solution or as a liquid), this compound molecules will interact with each other and with solvent molecules. MD can model the hydrogen bonding involving the free carboxylic acid groups, the hydroxyl group, and the ester group, as well as the van der Waals interactions of the dodecyl chains.

Simulate Self-Assembly: The amphiphilic nature of the molecule (a polar citric acid head and a nonpolar dodecyl tail) suggests it may form aggregates or micelles in certain solvents. MD simulations are a key tool for investigating such self-assembly phenomena.

While direct MD studies on this compound are not prominent in the literature, simulations of related citrate-based polymers have been used to study their degradation via hydrolysis, demonstrating the power of this technique to model chemical reactions and material properties over time. osti.govnih.gov Similarly, MD has been used to study the interaction of citric acid with surfaces in aqueous environments. rsc.org

Structure-Reactivity Relationships within the Citric Acid Ester Family

The chemical and physical properties of citric acid esters are highly dependent on their specific structure. Key structural variables include the number of esterified carboxylic acid groups (mono-, di-, or tri-ester) and the nature of the alkyl group.

This compound is a mono-ester, meaning it has two free carboxylic acid groups and one free hydroxyl group. Its properties can be contrasted with other esters in the family:

Degree of Esterification: Compared to di- or tri-dodecyl citrate (B86180), the 2-monododecyl ester is significantly more polar and hydrophilic due to its two free carboxylic acid groups. This makes it more water-soluble and gives it different interfacial properties. Tri-esters, having no free carboxylic groups, are much more lipophilic and are often used as plasticizers or lubricants. researchgate.net

Alkyl Chain Length: The dodecyl (C12) group is a long, nonpolar alkyl chain. This imparts significant hydrophobic character to the molecule. Compared to citric acid esters with shorter chains (e.g., methyl or ethyl citrate), this compound has lower water solubility and a greater tendency to associate with nonpolar phases. This structure is characteristic of a surfactant molecule.

The presence of the free hydroxyl group and the two free carboxylic acid groups makes this compound a versatile molecule for further chemical modification, such as polymerization or cross-linking reactions. acs.org

Thermodynamic and Kinetic Studies of Chemical Transformations

The formation of this compound is governed by thermodynamic and kinetic principles.

Kinetics: The rate of the esterification reaction is influenced by several factors:

Temperature: Higher temperatures generally increase the reaction rate but can also promote side reactions like dehydration of the citric acid moiety. wikipedia.org

Catalyst: The reaction is typically slow without a catalyst. Homogeneous acid catalysts like sulfuric acid are effective. finechem-mirea.rufinechem-mirea.ru The choice and concentration of the catalyst can affect both the rate and the regioselectivity.

Kinetic studies on the esterification of citric acid with C2-C5 alcohols have been performed to determine parameters such as activation energy (Ea). finechem-mirea.ru For similar reactions, activation energies are often in the range that allows for practical synthesis at moderately elevated temperatures. A study on the esterification of citric acid with butyl glycol found that the reaction proceeds even at low temperatures (below 80°C) when self-catalyzed. acs.org

Enthalpy (ΔH): Esterification reactions are typically slightly exothermic or thermoneutral.

Entropy (ΔS): The reaction of two molecules (citric acid and dodecanol) to form two other molecules (the ester and water) results in a relatively small change in entropy.

The thermodynamic properties of citric acid and related intermediates have been calculated and estimated using theoretical models. mdpi.comresearchgate.net These calculations are crucial for process modeling and optimization, allowing for the prediction of equilibrium constants and reaction spontaneity under various conditions. For example, theoretical studies on citric acid's role in atmospheric nucleation have calculated the Gibbs free energy of cluster formation, demonstrating that its participation is energetically favorable. copernicus.org

| Transformation | Influencing Factors | Key Parameters |

| Kinetics (Rate) | Temperature, Catalyst, Reactant Concentration | Activation Energy (Ea), Rate Constant (k) |

| Thermodynamics (Equilibrium) | Temperature, Pressure | Gibbs Free Energy (ΔG), Enthalpy (ΔH), Equilibrium Constant (Keq) |

This table summarizes the key factors and parameters associated with the kinetic and thermodynamic study of this compound formation.

Interactions with Biological Systems: Mechanistic and Molecular Level Studies

Molecular Interactions with Biological Macromolecules and Assemblies

2-Monododecyl citric acid retains the fundamental chelating capabilities inherent to its citric acid moiety. nih.govpatsnap.com Citric acid is a tricarboxylic acid that also possesses a hydroxyl group, and these functional groups allow it to form multiple coordination bonds with a single metal ion, a process known as chelation. patsnap.com This ability to sequester metal ions is critical in many biological and industrial contexts, as it can prevent metal-catalyzed oxidative reactions or modulate the bioavailability of metal ions. patsnap.comsurfacesciencewestern.comaocs.org

The mechanism of chelation involves the carboxyl and hydroxyl groups acting as ligands, donating lone pairs of electrons to form stable, ring-like structures called chelates with metal cations. chalmers.seresearchgate.net Citric acid is recognized as a strong chelator, capable of forming complexes with a variety of di- and trivalent metal ions. ajol.inforesearchgate.net Studies have demonstrated its effectiveness in binding with ions such as Fe(III), Cu(II), Ni(II), Zn(II), Ca(II), Mg(II), and Al(III). surfacesciencewestern.comajol.infomdpi.comnih.gov The formation of these metal-citrate complexes can increase the solubility of the metal ions and alter their chemical reactivity. researchgate.netmdpi.com For instance, the kinetics of metal ion exchange between citrate (B86180) and the iron-transport protein transferrin have been studied for various metal ions, highlighting the role of citrate as a low-molecular-mass chelating agent in biological fluids. nih.gov The stability and stoichiometry of these complexes depend on factors like pH and the specific metal ion involved. chalmers.semdpi.com While the dodecyl chain in this compound adds a significant hydrophobic character to the molecule, the citrate head group remains available to coordinate with metal ions, making it a surface-active chelating agent. researchgate.net

**Table 1: Metal Ions Chelated by the Citrate Moiety**

| Metal Ion | Type of Interaction/Complex | References |

| :--- | :--- | :--- |

| Iron (Fe³⁺) | Forms stable complexes; can reduce metal-catalyzed oxidation. |[ aocs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGWV4WECzyrW62lCDBiM1kdpvGE1iDo1DKqXZ0ciEaNFjUjPU0oYABVkvJk4ttcdhIDOZGW8ftrL5RFwXcMySeeFLsEhLp9csieyPcqnlwxEESpV2M3jUNrLQdGIWpZl-LgC-URdJDmdZTuCKY6NazBjvnrbQf2aRz)][ ajol.info(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEWHcDglknl0fTKXEr8A1bEBWHy5Dr1LfpShPBPW15BF9AAL1th1kK_7TbuCGX1hQ1IhTNtpEq8rl4_fXfWx3LfXZMohQdXhB8qgV6SdQi9Gfu3dO63RJ70Vx0wx9S6pBuxrutM6s5MKXDTBxVcIUxQTfiRngB0mc4%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-DGrOAr1wYPxMFAWa4QdxRXXCrtzzwrBYITxRyOBErkDHCtQ2xHsPTC9ZjLt4-F-4V0WnhuvOAhzPDwH_E34kaynr09bsG_ob-g6XFtfS3Rn1bZ-rbYCcck_y6jX5gl8hIF79)] |

| Copper (Cu²⁺) | Forms soluble complexes; affects ion activity. |[ surfacesciencewestern.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG2e7XsqlCA7c81r21nwA-8XxsTkQdMEqe2NqheIfAgVpSHnbCXjWecmGAHgfJUzYf_Lih-fk5KnKTWDGlyBEgTZMM5Q9xMqTS8jsyxZyP-A66OcQSYGpTm6GRMSEg5openLsrL5H1Z0UBsn8UUpK3X7fZQUGOO6I-SBrFXfQglDvk%3D)][ ajol.info(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEWHcDglknl0fTKXEr8A1bEBWHy5Dr1LfpShPBPW15BF9AAL1th1kK_7TbuCGX1hQ1IhTNtpEq8rl4_fXfWx3LfXZMohQdXhB8qgV6SdQi9Gfu3dO63RJ70Vx0wx9S6pBuxrutM6s5MKXDTBxVcIUxQTfiRngB0mc4%3D)][ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHqieHKo0ITlSKaQ8dD8lN5j-Ixje-J44szNn1rU6Ta9dMwkHeQWeXUKc9307nww77CaB50FicTxehwJ09bbbqQ_jGjUIEuoC9CpkU2ENGBAYBGa9UIpAu_s9ISIA7ANmlaLg%3D%3D)] |

| Nickel (Ni²⁺) | Forms Ni(II)-citric acid complexes. |[ ajol.info(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEWHcDglknl0fTKXEr8A1bEBWHy5Dr1LfpShPBPW15BF9AAL1th1kK_7TbuCGX1hQ1IhTNtpEq8rl4_fXfWx3LfXZMohQdXhB8qgV6SdQi9Gfu3dO63RJ70Vx0wx9S6pBuxrutM6s5MKXDTBxVcIUxQTfiRngB0mc4%3D)][ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHqieHKo0ITlSKaQ8dD8lN5j-Ixje-J44szNn1rU6Ta9dMwkHeQWeXUKc9307nww77CaB50FicTxehwJ09bbbqQ_jGjUIEuoC9CpkU2ENGBAYBGa9UIpAu_s9ISIA7ANmlaLg%3D%3D)] |

| Zinc (Zn²⁺) | Forms stable complexes. |[ ajol.info(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEWHcDglknl0fTKXEr8A1bEBWHy5Dr1LfpShPBPW15BF9AAL1th1kK_7TbuCGX1hQ1IhTNtpEq8rl4_fXfWx3LfXZMohQdXhB8qgV6SdQi9Gfu3dO63RJ70Vx0wx9S6pBuxrutM6s5MKXDTBxVcIUxQTfiRngB0mc4%3D)] |

| Aluminum (Al³⁺) | Binds to apotransferrin, a process retarded by citrate. |[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-DGrOAr1wYPxMFAWa4QdxRXXCrtzzwrBYITxRyOBErkDHCtQ2xHsPTC9ZjLt4-F-4V0WnhuvOAhzPDwH_E34kaynr09bsG_ob-g6XFtfS3Rn1bZ-rbYCcck_y6jX5gl8hIF79)] |

| Calcium (Ca²⁺) | Chelating ability is the basis for its use as an anticoagulant. |[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHW15vZ_ixvS8I1mzOWHWM3zsqANRmPQp2ilcA175UYoPFje-Pz-e0cODRpLD7fg0X3V4HWG4D9xnwKNosL0QoX0BXO8iacUe720w4I27CeuP8Rdqo51ukCKIPgHLu7VWNo9CEswCZqtLuhK8MY9fPF)][ surfacesciencewestern.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG2e7XsqlCA7c81r21nwA-8XxsTkQdMEqe2NqheIfAgVpSHnbCXjWecmGAHgfJUzYf_Lih-fk5KnKTWDGlyBEgTZMM5Q9xMqTS8jsyxZyP-A66OcQSYGpTm6GRMSEg5openLsrL5H1Z0UBsn8UUpK3X7fZQUGOO6I-SBrFXfQglDvk%3D)] |

| Magnesium (Mg²⁺) | Forms complexes, reducing activation of gangue minerals in flotation. |[ surfacesciencewestern.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG2e7XsqlCA7c81r21nwA-8XxsTkQdMEqe2NqheIfAgVpSHnbCXjWecmGAHgfJUzYf_Lih-fk5KnKTWDGlyBEgTZMM5Q9xMqTS8jsyxZyP-A66OcQSYGpTm6GRMSEg5openLsrL5H1Z0UBsn8UUpK3X7fZQUGOO6I-SBrFXfQglDvk%3D)] |The structure of this compound, featuring a polar citrate head and a long, nonpolar dodecyl tail, confers upon it the properties of an anionic surfactant. oup.com This amphiphilic nature dictates its interaction with biological membranes, which are primarily composed of lipid bilayers. rsc.orgiphy.ac.cn Surfactants with a dodecyl (or lauryl) alkyl chain are known to exhibit significant activity at membrane interfaces. sci-hub.st

**Table 2: Effects of Dodecyl-Chain Surfactants on Lipid Bilayer Properties**

| Surfactant | Effect on Lipid Bilayer | Mechanism | References |

| :--- | :--- | :--- |

| Sodium Dodecyl Sulfate (B86663) (SDS) | Increased permeability, membrane leakage. | Formation of hydrophilic pores. |[ oup.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFrArNOpv-VO_mP0BKYpNTyXBstXpWX8CEg-YpZfkr4R10UgXF0RR1I6UWgcBgwJGEjI-79bPHqS10KEz8A285pT6FmVzIaka-70vzRB7csi2mkdlWXYClgaGeYqS3MuARoOeSuyGgqkL9NvF7Kj9tdzJqYjfKNnS4YcxU2jawP--iqQsuzvzQCPrDAd0A%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEczf6eP0A3iw53fqOt_Qo0ss8mTm5mh3JcVwXtvlZXZRE3nfTEFT7SA77daUfuNj0gvV1VOdC8Ow301SMCM-Ln5iw7ghx0ObUVxVdKUAlo5PsH_LMfq3hTAjwnarrNM1COeyCuF-g23TeakJTLOja0N_FU4BGQYt31Vlp7MG4n1jCXD2DX_IYEzs46wsgIpIG3vopwI7b6LzuJrmQGqp4pdCkdOuoB0O6xC5IlhZWyBpBzU1HNyl3-0UfQLMzOvlh25xi8VKVmnHfRUYpuXgkzOCmbamOxcfnmnD-0TjnJuA%3D%3D)] |

| Sodium Dodecyl Sulfate (SDS) | Decreased area per lipid, increased thickness (at low concentrations). | Insertion of surfactant enhances interactions between lipids. |[ iphy.ac.cn(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFfpym-cUHDF2zWCW_Jba3-4DdM7aZtdn9dEXnZjEFSGkWfChY77Wb-fwS5sscKUl_udnGIZ66ejrErh5rd18eQGbV5o8F_mSddnA8ywRt7khDwGrl_8lVF6b22okmQeQcDBc-y7oj1FSbjkUAxQcYOiBw7v-2Ln7I%3D)] |

| Laureth 10 | Increased fluidity of hydrophobic regions. | Intercalation with lipid bilayers. |[ sci-hub.st(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQElAlrYTaBcjAyaQ5nW6M4YTqeiGC4F_WkGEpaBxaY3lsXjpGtesl_ngxZRWnfPDn4puMp5BE8wwJkcI5hiLU-bk1TX1H2GHfqCqJSHzRPydoWtXgy_1nMI3zD9Tv-Yf4LIxRnajeI-y0tmrBDmKYoDxPECrpYD4ybB3131dyxTNC42EJiCxAMTYvGqwInuyVo5ZoribylhMkA%3D)] |

| Octaethyleneglycol monododecyl ether (C12EO8) | Gradual disturbance of morphology, slower solubilization. | Induces curvature changes upon incorporation. |[ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHL9F1faLntHK1_oqfTlgLJ6rVJKLuYIAcn14dMxqG8PUYc7XxIIbeVl2N6-hV6I06YLyB8caj0P7oaTupyF6LTLCe8mman6AERaTNMnAGvA7DW19Vsfds_6J_2BJ9n5gkaTZh9TQEWzVq43pd4blPN5fwG_FMiJs537lAD)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHKqHuY_VsBVf5GbUzw_K2xLr4XVqGl4JYcpVsr9NEVsyY283pmUxbGIHZgQvdSVEAcZZQlfZQxjp1NrFbCHPI0UOS778ClzcW3p8NRWL_xEDgQnuZrTqC-NR9Z4yb8vSkB4r-b_PmjxHdFS88%3D)] |The amphiphilic character of this compound also governs its interactions with proteins. The long dodecyl chain can engage in hydrophobic interactions with the nonpolar regions of a protein, which are often buried within its three-dimensional structure. oup.comlu.se This interaction is similar to the well-documented effect of SDS, which binds to hydrophobic sites on proteins, leading to conformational changes and denaturation. oup.comacs.org The binding of surfactant molecules can disrupt the native tertiary structure and unfold the protein. acs.org

Conversely, the citric acid component can also influence protein structure and function. Citric acid can be used to cross-link proteins, which alters their surface hydrophobicity and functional properties like emulsifying and foaming capacity. nih.govresearchgate.net Studies on whey protein isolate have shown that cross-linking with citric acid can increase surface hydrophobicity and improve foaming ability. nih.gov The introduction of the carboxyl groups from the citrate moiety can also alter the protein's net charge and electrostatic interactions, further modulating its conformation and solubility. nih.govmdpi.com Therefore, this compound can modulate protein systems through a dual mechanism: the dodecyl tail engages in hydrophobic interactions, while the citrate head can participate in electrostatic and hydrogen bonding interactions, potentially altering protein structure, stability, and aggregation tendencies. oup.comlu.senih.gov

**Table 3: Modulation of Protein Properties by Dodecyl Surfactants and Citric Acid**

| Modifying Agent | Protein System | Observed Effect | References |

| :--- | :--- | :--- |

| Sodium Dodecyl Sulfate (SDS) | General | Binds to hydrophobic sites, causing unfolding and denaturation. |[ oup.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFrArNOpv-VO_mP0BKYpNTyXBstXpWX8CEg-YpZfkr4R10UgXF0RR1I6UWgcBgwJGEjI-79bPHqS10KEz8A285pT6FmVzIaka-70vzRB7csi2mkdlWXYClgaGeYqS3MuARoOeSuyGgqkL9NvF7Kj9tdzJqYjfKNnS4YcxU2jawP--iqQsuzvzQCPrDAd0A%3D)][ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHyYJUvPoFUBdrXTjHnlAfPl_aj53P_MNR54upGydhkRbhlQ-YuojKbYsuQvgUj6KcFohO36-hosSrDvktcwe6IvH-FUnC-s7kjfYxOesco7BMtdb5dPR_6m0HgSslFaFnSZZAggEClx9A%3D)] |

| Sodium Dodecyl Sulfate (SDS) | Bacterial Biofilms | Alters protein conformation, causing loss of biological activity. |[ oup.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFrArNOpv-VO_mP0BKYpNTyXBstXpWX8CEg-YpZfkr4R10UgXF0RR1I6UWgcBgwJGEjI-79bPHqS10KEz8A285pT6FmVzIaka-70vzRB7csi2mkdlWXYClgaGeYqS3MuARoOeSuyGgqkL9NvF7Kj9tdzJqYjfKNnS4YcxU2jawP--iqQsuzvzQCPrDAd0A%3D)] |

| Citric Acid | Whey Protein Isolate | Increases surface hydrophobicity and emulsifying activity. |[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-e3KviSM1KXymfnYPTtWpoabk15ufr9putCT9IU4204nZtK8qxPsrtmqV88PJ4D4LoYWFonbmgK-FiAWr5bzHI5YHbvcBDQggPPLFtZOFQeL1AGA0tZD20tlE-9Hd0i_wimvdCTBRtmxBQzQ%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFxcNpR1LyEYGAH-iDsOQNDD5qgSq3C3aN9yrtcsBLw8cU74AWWkRnHTUIa0ezCOZg40hdy2MoQ2PSQPTqWPldnr1XlmyJSSWhAbaMqfW3u0WdRVcCEpnprg0VQ0_yW9QIn15SNeBSiA5Md6WiQ-LPwGLVxbanNYtNGFpx-gr54NqVau87AX-caD87jhnbHi2vVr0kkdWlFIZAMkxn9ueZbsb0fYJSVE1v-_CNFCLb1BGWxIciOTVQghP0YNT0Fy-Q3yG_EvxDcpiSNz_JozY6Kno8GckWHCXN8yL2UdqUl8_kU-pyQf3GZyL_LiVsqfofeMoY%3D)] |

| Citric Acid | Egg White Protein | Unfolds protein structure, increases flexibility and foaming properties. |[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHnGVrEwIClL-Y93nqanY0PXuOQgpLHANk6xwdwlaxQvt7lvmbXH3WLk-NFGVcUgwFpMl8dyfDOw8cVpfngsM4sRBhutPk2gO61Uf0n7YxJ-CXoEg0l2w0SvVyM0WcwAfPZNQ%3D%3D)] |Enzymatic Transformations and Biocatalytic Activity

As an ester formed from citric acid and dodecanol (B89629) (lauryl alcohol), this compound is a potential substrate for hydrolytic enzymes, specifically esterases and lipases. ucd.iescience.gov These enzymes catalyze the cleavage of ester bonds. mdpi.com Lipases, in particular, are widely used in biocatalysis for both the hydrolysis of esters and their synthesis (esterification) in non-aqueous environments. mdpi.comrsc.org

The recognition of this compound by a lipase (B570770) would involve the binding of the dodecyl alkyl chain into the enzyme's hydrophobic active site. The catalytic triad (B1167595) (typically serine, histidine, and aspartate/glutamate) of the enzyme would then facilitate the nucleophilic attack on the ester's carbonyl carbon, leading to the hydrolysis of the ester bond. mdpi.com This reaction would yield dodecanol and citric acid as products. The efficiency of this conversion would depend on factors such as pH, temperature, and the specific enzyme used. mdpi.com The synthesis of lauryl esters, such as lauryl ferulate and lauryl diethanolamide, using lipases as biocatalysts has been successfully demonstrated, indicating that enzymes like Novozym 435 and lipases from oyster mushrooms can effectively recognize and process lauryl-containing substrates. science.govrsc.org

Upon enzymatic hydrolysis into citric acid and dodecanol, the components of this compound can enter and influence central metabolic pathways. wikipedia.orgscirp.org

Citric Acid: Citrate is a key intermediate in the citric acid cycle (also known as the TCA or Krebs cycle), a fundamental pathway for cellular energy production in aerobic organisms. wikipedia.orgbioscipublisher.comnih.govnih.gov An influx of citrate from an external source can have significant regulatory effects. Excess citrate can be transported out of the mitochondria into the cytoplasm. biocrates.comnih.gov In the cytoplasm, citrate acts as an allosteric inhibitor of phosphofructokinase (Pfk), a rate-limiting enzyme in glycolysis. scirp.orgnih.gov This inhibition slows down the breakdown of glucose. Cytoplasmic citrate is also a substrate for ATP citrate lyase, which cleaves it into acetyl-CoA and oxaloacetate. biocrates.com This acetyl-CoA is a primary building block for the synthesis of fatty acids and cholesterol. scirp.orgbiocrates.com

Dodecanol: The 12-carbon alcohol, dodecanol, would be oxidized in the cell to its corresponding carboxylic acid, dodecanoic acid (lauric acid). Dodecanoic acid can then enter the fatty acid β-oxidation pathway. This catabolic process systematically breaks down the fatty acid into two-carbon acetyl-CoA units within the mitochondria. scirp.orgdrugbank.com The resulting acetyl-CoA molecules can then enter the citric acid cycle to be completely oxidized to CO₂, generating ATP through oxidative phosphorylation. wikipedia.orgnih.gov The introduction of dodecanol thus provides a direct fuel source for cellular respiration. scirp.org

Therefore, the metabolism of this compound would simultaneously provide a key intermediate (citrate) and a fuel source (acetyl-CoA) to the central energy pathways of the cell, potentially influencing the regulation of both carbohydrate and lipid metabolism. scirp.orgnih.gov

**Table 4: Metabolic Fate of this compound Hydrolysis Products**

| Hydrolysis Product | Primary Metabolic Pathway | Key Role/Effect | References |

| :--- | :--- | :--- |

| Citric Acid | Citric Acid (TCA) Cycle | Central intermediate for energy production; precursor for fatty acid synthesis. |[ wikipedia.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQECJCc3HXeKEXQpySBav3ydZi-5WtvSkJYo2cYKn4pGwIu44qyC4vtQS9vtmkxXTI-7B_359kVU_ZPN95C3gIjAziFp2M-l4SBnLavQsZSfXlBtfQNYMTcFIly-dCIoKhEGjZYIpKRIgpPd)][ bioscipublisher.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHJuEBkqR89Mq3zJ2O-8q8jHQXEFakexeFv0iSP7ylwpGbwfCgqBEdSKJxIhMdocxn5Sb49QD9npk19M53UtfnkZgOYytnQPJ_89LcPnAciFwlZX4Qpn-RnC_lPWb_l-FGFswaXZaFVTsfGW9ds7ia3al5Bo8hk)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGe2GAhxn6tN3wrO784o5cHY_LSnY1j4j-4pCYQKAd2uQjjVtEk-3yjhJFHd8cGqtfja1F9_N52f1mIGZ2nxJxMiRDMnt1BmITlmSbM9hxZfu4Cc6PsViKw4Ol8wFvwq3DK3uXE2-NNlt06T8l96g%3D%3D)][ biocrates.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE3fdGM12TVt8Sxp-e-aJqcI-Ri3FiSBHRWRiA_qBj5H00pHn6TOR7WdgoZzjCLZYVyMOO3PxRRfyTiWp31aKZ6LeJxJq6T3oPDu2iyungqeIODKDwR28G2TXRJUww%3D)] |

| Citric Acid | Glycolysis (Regulation) | Allosterically inhibits phosphofructokinase, slowing glucose breakdown. |[ scirp.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFV2DpLivev3TYvwatX3FuIvFFvuuNbn0Tr2uFSyCEWgJXmWmxTuO3g2PfjZ5tzWsupVEjYaSxi8pheq5iywYvb4E534WWz3JzP50xiMqxIekC7_QKxLJVmCpN0C9aNjP7EFHX7oVD6gmV1NHBtLX3_qUdm0Jwnwg%3D%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHVK_56FEwL-S5Ciapuo9z4mzCamIAOdyqIcl30iD_eS_I3dwN0rWfSKw-b_GXd1wKTROqwhpNzXeFADuCgVrqrzfFaupeWfwWWWmyGrKjZp_Hyi7OVXdX3Y4EFHohvXb4ag45xaBxnhJG-8IM%3D)] |

| Dodecanol (as Dodecanoic Acid) | Fatty Acid β-Oxidation | Catabolized to produce acetyl-CoA. |[ scirp.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFV2DpLivev3TYvwatX3FuIvFFvuuNbn0Tr2uFSyCEWgJXmWmxTuO3g2PfjZ5tzWsupVEjYaSxi8pheq5iywYvb4E534WWz3JzP50xiMqxIekC7_QKxLJVmCpN0C9aNjP7EFHX7oVD6gmV1NHBtLX3_qUdm0Jwnwg%3D%3D)][ drugbank.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF2APxXNldqR5GhwEYVvcFcPNzIYJ2oAtzwhWuiUThFTjl1psDqYiTE_Q4rUQhZ_LH1x7t_cNrZo5b_V-LsRzGfJ-RKSTYH0VH0G1qmktkGN4rU3ozO44f2RRRR2SYcDCg%3D)] |

| Acetyl-CoA (from Dodecanol) | Citric Acid (TCA) Cycle | Enters the cycle for complete oxidation and ATP production. |[ wikipedia.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQECJCc3HXeKEXQpySBav3ydZi-5WtvSkJYo2cYKn4pGwIu44qyC4vtQS9vtmkxXTI-7B_359kVU_ZPN95C3gIjAziFp2M-l4SBnLavQsZSfXlBtfQNYMTcFIly-dCIoKhEGjZYIpKRIgpPd)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGe2GAhxn6tN3wrO784o5cHY_LSnY1j4j-4pCYQKAd2uQjjVtEk-3yjhJFHd8cGqtfja1F9_N52f1mIGZ2nxJxMiRDMnt1BmITlmSbM9hxZfu4Cc6PsViKw4Ol8wFvwq3DK3uXE2-NNlt06T8l96g%3D%3D)] |Studies on Citrate-Lyase and Related Enzymes

The interaction of the citrate moiety of this compound with ATP-citrate lyase (ACLY) is a pivotal point linking cellular energy status to biosynthetic pathways. ACLY is a key cytosolic enzyme that catalyzes the conversion of citrate and coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a reaction that requires ATP. nih.govunipi.it This process is fundamental as it provides the acetyl-CoA necessary for processes like fatty acid synthesis and histone acetylation. nih.govresearchgate.net

Studies on citrate metabolism demonstrate that the effects of exogenous citrate on cellular processes are often mediated through its metabolism by ACLY. For instance, in monocytic cells, the ability of citrate to enhance the production of Tumor Necrosis Factor-alpha (TNF-α) was blocked by tricarballylic acid, a known inhibitor of ATP-citrate lyase. umich.edunih.gov This finding establishes a direct link between citrate metabolism via ACLY and the modulation of inflammatory responses. umich.edunih.gov The enzyme itself is a complex protein; in some organisms like the green sulfur bacterium Chlorobium tepidum, it is composed of two distinct subunits, both of which are necessary for its catalytic activity. asm.org In the oleaginous yeast Lipomyces starkeyi, the enzyme's activity is dependent on the presence of Mg2+ and is strongly inhibited by long-chain fatty acyl-CoA molecules, suggesting a feedback regulation mechanism. researchgate.net

In various bacteria, citrate lyase is the key enzyme for the anaerobic utilization of citrate, breaking it down into oxaloacetate and acetate (B1210297). ias.ac.in This initiates the citrate fermentation pathway, which is distinct from the aerobic citric acid cycle. ias.ac.in

| Enzyme | Function | Organism/Cell Type | Key Findings | Source |

|---|---|---|---|---|

| ATP-Citrate Lyase (ACLY) | Converts citrate to acetyl-CoA and oxaloacetate in the cytosol. | Mammalian Cells | Links glucose metabolism to histone acetylation and lipogenesis. Inhibition blocks citrate-augmented TNF-α production. | nih.govumich.edunih.gov |

| Citrate Lyase | Cleaves citrate to oxaloacetate and acetate. | Bacteria (e.g., K. aerogenes) | Key enzyme in the anaerobic fermentation of citrate. | ias.ac.in |

| Oxaloacetate Decarboxylase | Decarboxylates oxaloacetate to pyruvate. | Bacteria (e.g., K. aerogenes) | Functions sequentially after citrate lyase in the citrate fermentation pathway. | ias.ac.in |

Mechanisms of Action in Modulating Cellular Processes

Influence on Gene Transactivation and Histone Acetylation

The citrate portion of this compound is a critical regulator of gene expression through its influence on histone acetylation. Histone acetylation, a process that adds an acetyl group to lysine (B10760008) residues on histone proteins, is strongly associated with transcriptional activation. nih.govplos.org This modification is catalyzed by histone acetyltransferases (HATs) and is crucial for creating a more open chromatin structure, making DNA accessible to transcription factors. nih.gov

The primary source of the acetyl group for this process is acetyl-CoA. In mammalian cells, the production of nucleo-cytosolic acetyl-CoA is largely dependent on the enzyme ATP-citrate lyase (ACLY), which converts glucose-derived citrate into acetyl-CoA. nih.gov Therefore, the availability of citrate directly links the metabolic state of the cell (specifically, the citric acid cycle activity) to the epigenetic regulation of gene expression. nih.gov

Research has shown that increasing citrate availability can lead to increased histone acetylation. In human monocytic THP-1 cells, treatment with citrate resulted in prolonged global acetylation of histones H3 and H4 and increased histone acetylation specifically at the promoter regions of the TNF-α and IL-8 genes. umich.edunih.gov This epigenetic modification was linked to the enhanced transactivation of these inflammatory genes. umich.edunih.gov The inhibition of ACLY prevents these citrate-induced increases in histone acetylation, confirming the central role of this enzyme in linking citrate metabolism to gene regulation. nih.gov

Investigation of Molecular Signaling Pathways

The citrate moiety can modulate a variety of molecular signaling pathways, influencing outcomes such as cell proliferation, apoptosis, and inflammation.

Inflammatory Signaling: As previously noted, citrate metabolism via ACLY can augment the lipopolysaccharide (LPS)-induced inflammatory response in monocytes, leading to increased transcription of TNF-α and IL-8. umich.edunih.gov This suggests a role in modulating immune cell activation. ACLY itself has been shown to be a critical component in pathways that control vascular inflammation during sepsis. nih.gov

Apoptosis and Cell Cycle Signaling: In human keratinocyte (HaCaT) cells, citric acid has been shown to induce apoptosis and cell-cycle arrest. iiarjournals.org The proposed mechanism involves both caspase-dependent and -independent pathways. Citric acid treatment led to an increased ratio of the pro-apoptotic protein BAX to the anti-apoptotic proteins BCL-2 and BCL-XL. iiarjournals.org It also activated caspase-9 and caspase-3. iiarjournals.org Furthermore, it promoted the release of apoptosis-inducing factor (AIF) from the mitochondria, a hallmark of caspase-independent apoptosis, which may be linked to an observed accumulation of intracellular Ca2+. iiarjournals.org

Stress Response Signaling: In yeast (Saccharomyces cerevisiae), adaptation to high concentrations of citric acid involves the High-Osmolarity Glycerol (B35011) (HOG) Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov Deletion of key genes in this pathway, such as HOG1, impairs the cell's ability to grow in the presence of citric acid stress. nih.gov This indicates that the HOG pathway is crucial for regulating the cellular response to the challenges posed by high levels of this organic acid. nih.gov

| Signaling Pathway | Cell Type / Organism | Effect of Citrate | Key Molecular Events | Source |

|---|---|---|---|---|

| Inflammatory Signaling | Human Monocytes (THP-1) | Augments LPS-induced inflammation | Increased transcription of TNF-α and IL-8 via ACLY-dependent histone acetylation. | umich.edunih.gov |

| Apoptosis Signaling | Human Keratinocytes (HaCaT) | Induces apoptosis and cell-cycle arrest | Modulation of BAX/BCL-2 ratio; activation of caspase-9 and -3; release of mitochondrial AIF. | iiarjournals.org |

| HOG MAPK Pathway | Yeast (S. cerevisiae) | Triggers stress adaptation | HOG1 is required for optimal growth and adaptation to citric acid stress. | nih.gov |

Mechanistic Studies of Biodegradation and Biotransformation Pathways

The biodegradation of this compound is expected to proceed via the separate metabolism of its two constituent parts: the citrate head group and the dodecyl (C12) alkyl chain.

The biotransformation of the citrate moiety is well-understood. In aerobic organisms, citrate is a central intermediate in the citric acid cycle (also known as the Krebs or TCA cycle). wikipedia.orgunits.it This cycle is a series of enzyme-catalyzed chemical reactions that completely oxidizes acetate (derived from carbohydrates, fats, and proteins in the form of acetyl-CoA) into carbon dioxide to generate ATP and reducing equivalents (NADH and FADH2). wikipedia.orgccbcmd.edu

Microbial degradation is also a significant pathway. Studies with Pseudomonas fluorescens have shown that the biodegradation of metal-citrate complexes is dependent on the specific structure of the complex. nih.gov The bacterium can transport and metabolize free citric acid and certain bidentate metal-citrate complexes like those with iron and zinc, but not tridentate complexes with cadmium or copper. nih.gov The degradation involves a transport system to bring the citrate into the cell, followed by enzymatic breakdown. nih.gov In many bacteria, the degradation of various aromatic hydrocarbons ultimately leads to intermediates that feed into the citric acid cycle, highlighting its central role in catabolism. plos.orgplos.org

The dodecyl chain, being a 12-carbon saturated alkyl chain, would predictably be metabolized through the fatty acid β-oxidation pathway. This is the major process by which fatty acids are broken down in the mitochondria to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.